ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to interact with various targets, such as cox-1 and cox-2 enzymes , and the LasR system in Pseudomonas aeruginosa .
Mode of Action
Thiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes , which are involved in the inflammatory response. Additionally, some thiazole derivatives have shown promising quorum-sensing inhibitory activity in the LasR system of Pseudomonas aeruginosa , suggesting potential antimicrobial activity.
Biochemical Pathways
Thiazole derivatives have been reported to interfere with the synthesis of prostaglandins by inhibiting cox-1 and cox-2 enzymes . Prostaglandins are involved in various physiological processes, including inflammation and pain perception.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good absorption and distribution characteristics
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory and analgesic effects . These effects are likely due to the inhibition of COX-1 and COX-2 enzymes, which play a key role in the inflammatory response .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the bioavailability and efficacy of these compounds may be influenced by the characteristics of the biological environment, such as pH and the presence of other solutes
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(butanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-3-7-17(25)23-20-18(19-22-14-8-5-6-9-15(14)28-19)13-10-11-24(12-16(13)29-20)21(26)27-4-2/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZKEHNLQCXBDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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